Acetic acid;biphenylen-2-ol
Description
Structure
2D Structure
Properties
CAS No. |
13625-11-1 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
acetic acid;biphenylen-2-ol |
InChI |
InChI=1S/C12H8O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h1-7,13H;1H3,(H,3,4) |
InChI Key |
ICHCWEHYFCERLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C3=C2C=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for Biphenylen 2 Yl Acetate and Analogous Systems
Strategies for the Chemical Construction of the Biphenylene (B1199973) Nucleus
A variety of synthetic methods have been developed to construct the biphenylene scaffold, each with its own set of advantages and limitations. These strategies often involve the formation of key carbon-carbon bonds under specific reaction conditions.
Aryne chemistry has emerged as a powerful tool for the synthesis of various aromatic systems, including biphenylenes. orgsyn.orgcaltech.edu Arynes, highly reactive intermediates derived from aryl halides, can undergo annulation reactions to form the characteristic fused ring system of biphenylene. orgsyn.orgnih.gov One notable advantage of this approach is the ability to generate the biphenylene core in a single step from readily available precursors. nih.gov
Recent advancements in aryne chemistry have focused on the development of mild and efficient methods for their generation, such as the use of Kobayashi precursors. acs.org These methods have expanded the scope of aryne-based syntheses, allowing for the construction of functionalized biphenylenes under transition-metal-free conditions. acs.org For instance, the cyclization of in situ generated 2',3'-didehydro-2-lithiobiphenyls at low temperatures provides a direct route to biphenylenes without the need for transition-metal catalysts. nih.gov This method also allows for the introduction of functional groups at the C1 position by treating the 1-lithiobiphenylene intermediate with an electrophile. nih.gov
| Aryne Annulation Approach | Description | Key Features | Reference |
| Cyclization of 2',3'-didehydro-2-lithiobiphenyls | In situ generation of an aryne intermediate from a halobiphenyl, followed by intramolecular cyclization. | Transition-metal-free; allows for C1-functionalization. | nih.gov |
| On-the-complex annulation | Transition metal-catalyzed annulation of organometallic complexes bearing aryl halides with transiently generated arynes. | Forms multiple C-C bonds in a single operation; provides access to functionalized polypyridyl metal complexes. | nih.gov |
| Cascade nucleophilic addition / Smiles–Truce rearrangement | A transition-metal-free approach using a functionalized Kobayashi aryne precursor to form hindered 3-amino-2-aryl phenols. | Enables access to densely functionalized biaryls under mild conditions. | acs.org |
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of biphenylenes is no exception. youtube.comrsc.org Catalysts based on metals like palladium, nickel, and copper are frequently employed to facilitate the cyclization and coupling reactions necessary for constructing the biphenylene nucleus. arxiv.orgnih.gov These reactions often exhibit high efficiency and functional group tolerance.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form the biaryl linkage that is a key structural feature of biphenylene precursors. nih.gov Subsequent intramolecular cyclization, often promoted by a different transition metal catalyst, can then lead to the formation of the biphenylene core. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. arxiv.org
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uwindsor.ca This technique involves the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific ortho position on an aromatic ring. The resulting organometallic intermediate can then be reacted with an electrophile to introduce a substituent.
In the context of biphenylene synthesis, DoM can be used to introduce substituents onto a pre-formed biphenylene nucleus or to construct substituted biphenylene precursors. nih.govpharmaceutical-business-review.com The combination of DoM with transition metal-catalyzed cross-coupling reactions provides a versatile and efficient route to a wide range of substituted biphenylenes. nih.govpharmaceutical-business-review.com This "DoM-cross-coupling fusion" allows for the rapid construction of complex molecules from simple starting materials. pharmaceutical-business-review.comresearchgate.net The choice of directing group and the reaction conditions can be tailored to achieve the desired substitution pattern. nih.gov
The synthesis of biphenylen-2-ol, the direct precursor to biphenylen-2-yl acetate (B1210297), requires careful planning to ensure the correct placement of the hydroxyl group. The synthetic strategies often involve the construction of a biphenylene ring that already bears a functional group that can be converted to a hydroxyl group, or the introduction of a hydroxyl group onto a pre-existing biphenylene scaffold.
One common approach involves the synthesis of a substituted biphenyl (B1667301), which is then cyclized to form the biphenylene ring. The substituent on the biphenyl precursor is chosen such that it can be readily transformed into a hydroxyl group in a subsequent step. For example, a methoxy (B1213986) group can be cleaved using a demethylating agent to yield the corresponding phenol (B47542).
Esterification and Acylation Protocols for the Synthesis of Biphenylen-2-yl Acetate
Once biphenylen-2-ol is obtained, the final step in the synthesis of biphenylen-2-yl acetate is the esterification of the hydroxyl group. This transformation is typically achieved through acylation with acetic acid or one of its derivatives.
The direct esterification of phenols, such as biphenylen-2-ol, with a carboxylic acid like acetic acid is a well-established reaction. google.comresearchgate.net This process, often referred to as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid. rug.nlthermofisher.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the less expensive one) can be used, or the water formed during the reaction can be removed. google.comthermofisher.com
Catalytic Approaches to O-Acylation of Biphenylen-2-ol
The esterification of a phenol, specifically the O-acylation of biphenylen-2-ol to form biphenylen-2-yl acetate, is a fundamental transformation in organic synthesis. While classical methods often involve stoichiometric reagents, catalytic approaches offer improved efficiency, milder conditions, and greater control.
A common and straightforward catalytic method involves the use of a strong acid catalyst. For instance, the synthesis of the isomeric 2-biphenylyl acetate can be achieved by treating 2-phenylphenol (B1666276) with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. psu.edu This method is effective but representative of older techniques that rely on corrosive and hazardous reagents.
More advanced strategies employ Lewis acids, which activate the acylating agent, or base catalysts. Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be used to catalyze the acylation of phenols. sigmaaldrich.comorganic-chemistry.org These catalysts coordinate to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride or acetyl chloride), increasing its electrophilicity and facilitating the attack by the phenolic hydroxyl group.
Recently, novel chemical catalysts have been designed to facilitate histone acylation in biological systems by activating endogenous acyl-coenzyme A (acyl-CoA). nih.govspringernature.com These sophisticated systems, often featuring a hydroxamic acid moiety, operate in living cells and demonstrate the frontier of catalyst design. nih.govspringernature.com While developed for a biological context, the underlying principle of activating a thioester for acylation showcases a potential direction for developing highly efficient and selective catalysts for challenging synthetic targets like polyfunctional biphenylenes.
The table below summarizes various catalytic systems applicable to the O-acylation of phenols, which are relevant for the synthesis of biphenylen-2-yl acetate.
| Catalyst Type | Example Catalyst | Acylating Agent | General Conditions | Reference |
| Brønsted Acid | H₂SO₄ | Acetic Anhydride | Neat or in an inert solvent | psu.edu |
| Lewis Acid | AlCl₃, TiCl₄, SnCl₄ | Acetyl Chloride | Inert solvent (e.g., CS₂, nitrobenzene) | sigmaaldrich.comorganic-chemistry.org |
| Chemical Catalyst | mBnA (enzyme surrogate) | Acetyl-CoA | Aqueous buffer, room temperature | nih.govspringernature.com |
Chemo- and Regioselective Esterification in Polyfunctionalized Biphenylene Systems
In molecules containing multiple reactive sites, such as polyhydroxylated biphenylenes, achieving selective esterification at a single desired position is a significant synthetic challenge. The ability to control chemo- and regioselectivity is paramount for the efficient synthesis of complex intermediates.
The principles governing this selectivity can be effectively illustrated by studies on simpler, yet analogous, polyfunctionalized aromatic systems. For example, in the alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone, excellent regioselectivity for the 4-position hydroxyl group can be achieved. nih.govnih.gov This selectivity is attributed to the differential acidity of the two hydroxyl groups; the 2-hydroxyl is chelated to the adjacent carbonyl group via intramolecular hydrogen bonding, making it less nucleophilic and less available for reaction. nih.govnih.gov A similar principle would apply to the selective acylation of a dihydroxybiphenylene possessing a hydroxyl group ortho to another substituent capable of hydrogen bonding.
Another powerful strategy for achieving site-selectivity involves directed C-H functionalization. While not a direct esterification of a phenol, recent advances have enabled the nitrile-directed, meta-selective C-H acetoxylation of biphenyl compounds. escholarship.orgresearchgate.net This palladium-catalyzed reaction utilizes a directing group to functionalize a remote C-H bond with an acetate group, demonstrating a high level of regiocontrol on the biphenyl core. escholarship.orgresearchgate.net Such methods highlight the potential for installing acetate groups at specific, non-obvious positions in a pre-functionalized biphenylene system, bypassing the need for a pre-existing hydroxyl group.
The selective modification of a hypothetical biphenylene diol is summarized in the table below, based on analogous reactions in other phenolic systems.
| Substrate Type | Reagents | Key Principle | Expected Outcome | Reference (Analogous System) |
| Dihydroxybiphenylene (with H-bonding potential) | Acetic Anhydride, Mild Base | Differential Acidity/Nucleophilicity | Selective acylation of the more accessible/acidic OH group | nih.gov, nih.gov |
| Functionalized Biphenylene | Pd(OAc)₂, Directing Group, Oxidant | Directed C-H Activation | Regiospecific introduction of an acetate group onto the aromatic core | escholarship.org, researchgate.net |
Solvent-Free and Green Chemistry Methodologies in Acetate Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous solvents, and improve atom economy. The synthesis of aryl acetates can be achieved under such environmentally benign conditions.
A highly efficient and green approach for the acetylation of phenols, which is directly applicable to biphenylen-2-ol, involves reacting the substrate with acetic anhydride under solvent- and catalyst-free conditions. Typically, the reaction proceeds by gently heating a mixture of the phenol and a slight excess of acetic anhydride to around 60-80°C. This method offers several advantages:
Atom Economy: The only byproduct is acetic acid, which is low in toxicity and can potentially be recovered.
Solvent-Free: Eliminates the need for organic solvents, reducing cost, waste, and environmental impact.
Catalyst-Free: Avoids the use of corrosive acid or metal catalysts, simplifying purification and reducing toxic waste streams.
Efficiency: Reactions often proceed to completion in a short time with high yields.
This methodology provides a stark contrast to classical methods that require harsh acid catalysts and chlorinated solvents. psu.edusigmaaldrich.com
| Method | Reagents | Solvent | Catalyst | Green Chemistry Aspect |
| Green Approach | Biphenylen-2-ol, Acetic Anhydride | None | None | Solvent-free, catalyst-free, high atom economy |
| Classical Approach | Biphenylen-2-ol, Acetic Anhydride | Inert (e.g., CS₂) | Lewis Acid (e.g., AlCl₃) | Generates significant solvent and catalyst waste |
Advanced Synthetic Transformations Involving Biphenylen-2-yl Acetate
Biphenylen-2-yl acetate is not only a stable final product but also a versatile intermediate for further synthetic elaborations. Its functional groups—the ester and the unique biphenylene core—can be selectively transformed to build molecular complexity.
Diversification of Biphenylen-2-yl Acetate via Post-Synthetic Modifications
Once synthesized, the acetate group in biphenylen-2-yl acetate can be used as a directing group or be transformed into other functionalities. A primary transformation is the hydrolysis of the ester back to biphenylen-2-ol, a reaction that effectively uses the acetate as a protecting group for the hydroxyl functionality. wikipedia.org
A more complex and synthetically powerful transformation is the Fries rearrangement . This reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, yielding hydroxy aryl ketones. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by Lewis acids, and the regioselectivity (ortho vs. para migration) can be controlled by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com For biphenylen-2-yl acetate, this would lead to the formation of acetyl-hydroxy-biphenylenes, which are valuable synthetic intermediates. A photochemical version, the photo-Fries rearrangement, proceeds via a radical mechanism and can also be employed. psu.eduwikipedia.org Studies on the photo-Fries reaction of 2-biphenylyl acetate have shown that acyl migration occurs to the ortho- and para-positions relative to the hydroxyl group. psu.edu
| Transformation | Reagents/Conditions | Product Type | Key Features | Reference |
| Ester Hydrolysis | Aqueous Acid or Base | Phenol (Biphenylen-2-ol) | Deprotection of hydroxyl group | wikipedia.org |
| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Ortho/Para-Hydroxy-acetyl-biphenylene | C-C bond formation, acyl migration | wikipedia.org, sigmaaldrich.com, byjus.com |
| Photo-Fries Rearrangement | UV Light | Ortho/Para-Hydroxy-acetyl-biphenylene | Radical mechanism, catalyst-free | psu.edu |
Multi-Component and Cascade Reactions in Biphenylene Acetate Chemistry
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, involving consecutive intramolecular transformations, are powerful tools for rapidly building molecular complexity from simple precursors. nih.govwikipedia.org While specific examples starting directly with biphenylen-2-yl acetate are scarce, the reactivity of its precursor, biphenylen-2-ol, allows for its incorporation into such schemes.
Phenols are known to participate in several MCRs. For example, electron-rich phenols can undergo a three-component reaction with aldehydes and alkenes, catalyzed by iron(III) salts, to generate complex benzopyran structures. nih.gov This proceeds via an in-situ generated ortho-quinone methide intermediate. Biphenylen-2-ol, with its phenolic hydroxyl group, could potentially serve as the phenol component in this type of MCR. Similarly, the classic Mannich reaction is an MCR involving a phenol, an amine, and formaldehyde (B43269) to produce aminomethylated phenols. rsc.org
Cascade reactions, also known as domino or tandem reactions, are defined by a sequence of reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org A cascade could be initiated on the biphenylene scaffold. For instance, an iron-catalyzed ring-opening/annulation cascade of 2-arylindoles with diamines has been developed to synthesize quinoxalines. acs.org While the substrate is different, this illustrates how a complex sequence of bond cleavage and formation can be orchestrated on a polycyclic aromatic system. A cascade involving biphenylen-2-yl acetate could be envisioned starting with a Fries rearrangement, followed by an intramolecular cyclization of the newly installed ketone with another functional group on the biphenylene ring.
Although direct participation of biphenylen-2-yl acetate in MCRs is not well-documented, its precursor phenol is a viable substrate, suggesting potential applications.
| Reaction Type | Generic Reactants | Potential Role of Biphenylene Moiety | Product Class | Reference (Analogous System) |
| Multi-Component Reaction | Phenol, Aldehyde, Alkene | Biphenylen-2-ol as the phenol component | Fused Polycyclic Ethers (Benzopyrans) | nih.gov |
| Multi-Component Reaction | Phenol, Amine, Formaldehyde | Biphenylen-2-ol as the phenol component | Aminomethylated Biphenylenols | rsc.org |
| Cascade Reaction | Functionalized Aryl Precursor | Biphenylen-2-yl acetate as a starting point for a sequence (e.g., Fries + Cyclization) | Complex Heterocycles | wikipedia.org, acs.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Biphenylen 2 Yl Acetate
Mechanistic Pathways of Esterification and Hydrolysis Reactions
The formation and cleavage of the ester bond in biphenylen-2-yl acetate (B1210297) are fundamental to its chemistry. These transformations primarily occur through nucleophilic acyl substitution mechanisms, which can be catalyzed by acids, enzymes, or bases.
Acid-Catalyzed Mechanism of Biphenylen-2-yl Acetate Formation
The formation of biphenylen-2-yl acetate from biphenylen-2-ol and acetic acid is classically achieved through Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction is a reversible process that involves the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.combyjus.com While phenols are generally less reactive than aliphatic alcohols in this reaction due to the lower nucleophilicity of the phenolic hydroxyl group, the esterification can be driven to completion. wikipedia.orgchemistrysteps.com
The mechanism proceeds through several key steps: byjus.comorganic-chemistry.orglibretexts.org
Protonation of the Carbonyl: The carboxylic acid (acetic acid) is protonated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form a resonance-stabilized oxonium ion. This step significantly increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org
Nucleophilic Attack: The weakly nucleophilic oxygen atom of the biphenylen-2-ol hydroxyl group attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.orgresearchgate.net
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This turns the hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.combyjus.com
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final product, biphenylen-2-yl acetate, and regenerate the acid catalyst. organic-chemistry.org
The equilibrium of the reaction is typically shifted toward the ester product by using an excess of one reactant or by removing water as it is formed, for instance, through azeotropic distillation. wikipedia.orglibretexts.org
Investigations into Enzymatic and Organocatalytic Esterification Mechanisms
Modern synthetic chemistry increasingly utilizes enzymatic and organocatalytic methods to achieve esterifications under milder conditions with high selectivity.
Enzymatic Esterification: Lipases are the most common enzymes used for esterification. These enzymes can catalyze the acylation of phenols, although the phenolic hydroxyl group is a more challenging substrate than aliphatic alcohols. mdpi.com The mechanism of lipase-catalyzed acylation typically involves a serine residue in the enzyme's active site forming a covalent acyl-enzyme intermediate. mdpi.com
The general lipase-catalyzed mechanism is as follows:
Acylation of the Enzyme: The active site serine attacks the acyl donor (e.g., an acid anhydride (B1165640) or another ester for transesterification), forming a tetrahedral intermediate which then collapses to release the first product and form an acyl-enzyme complex.
Nucleophilic Attack by Alcohol: The biphenylen-2-ol attacks the acyl-enzyme intermediate.
Release of Ester: A new tetrahedral intermediate is formed, which then collapses to release the biphenylen-2-yl acetate and regenerate the free enzyme. mdpi.com
Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are often used to improve stability and facilitate reuse. researchgate.netnih.gov The choice of acyl donor and solvent is critical for optimizing the reaction and minimizing competing hydrolysis. mdpi.comnih.gov
Organocatalytic Esterification: Organocatalysis offers a metal-free alternative for ester synthesis. beilstein-journals.org Catalysts such as 4-(dimethylamino)pyridine (DMAP) are highly effective for acylating alcohols. The mechanism involves the formation of a highly reactive acylpyridinium ion intermediate, which is then attacked by the alcohol. byjus.com For more challenging substrates, various organocatalytic systems, including those based on cinchona alkaloids, have been developed for related transformations like the asymmetric hydroxylation of β-keto esters, demonstrating their potential for activating substrates towards nucleophilic attack. nih.govcapes.gov.br
| Catalyst Type | Typical Catalysts | General Conditions | Key Mechanistic Feature | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid Catalysis | H₂SO₄, TsOH, HCl | High temperature, reflux, water removal wikipedia.org | Protonation of carbonyl group libretexts.org | Low-cost catalysts | Harsh conditions, side reactions, reversible wikipedia.org |
| Enzymatic Catalysis | Lipases (e.g., Novozym 435) | Mild temperature, organic solvents mdpi.comnih.gov | Acyl-enzyme intermediate mdpi.com | High selectivity (regio-, chemo-, enantio-), mild conditions | Enzyme cost and stability, slower reaction rates |
| Organocatalysis | DMAP, Cinchona Alkaloids | Mild temperature, aprotic solvents | Formation of highly reactive intermediate (e.g., acylpyridinium ion) byjus.com | Metal-free, mild conditions, high efficiency | Catalyst loading can be high, potential for racemization |
Nucleophilic Acyl Substitution Mechanisms at the Acetate Moiety
The ester linkage in biphenylen-2-yl acetate is susceptible to cleavage by nucleophiles. The most common reaction is hydrolysis, which can be catalyzed by either acid or base.
Base-promoted hydrolysis, or saponification, is a particularly effective and essentially irreversible process. masterorganicchemistry.com The mechanism involves two main stages: organicchemistrytutor.comyoutube.comyoutube.com
Nucleophilic Addition: A strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. youtube.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the biphenylen-2-olate anion as the leaving group.
Intrinsic Reactivity of the Biphenylen-2-yl Acetate Framework
The reactivity of biphenylen-2-yl acetate is not confined to the ester group. The biphenylene (B1199973) ring system itself possesses unique characteristics that influence its susceptibility to substitution, cleavage, and rearrangement.
Electrophilic Aromatic Substitution on the Acetylated Biphenylene Ring
The biphenylene nucleus is an aromatic system, and as such, it can undergo electrophilic aromatic substitution (EAS). youtube.com The outcome of such a reaction on biphenylen-2-yl acetate is directed by both the existing acetate substituent and the inherent reactivity of the biphenylene core.
Directing Effects: The 2-acetoxy group (-OAc) is an activating, ortho, para-directing substituent. It donates electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.com
Biphenylene Reactivity: The biphenylene system itself directs incoming electrophiles preferentially to the 2-position (equivalent to the 3-, 6-, and 7-positions). Attack at the 1-position is less favored.
In biphenylen-2-yl acetate, the powerful ortho, para-directing influence of the acetoxy group will dominate. Therefore, electrophilic attack is expected to occur primarily at positions 1 and 3 of the substituted ring. The steric hindrance from the adjacent fused ring may influence the ratio of 1- to 3-substituted products. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com
Investigating Bond Cleavage and Rearrangement Pathways
Beyond simple substitution, the biphenylen-2-yl acetate framework can undergo more complex transformations involving bond cleavage and molecular rearrangement.
Fries Rearrangement: As a phenolic ester, biphenylen-2-yl acetate is a candidate for the Fries rearrangement. This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The reaction proceeds via the formation of an acylium ion (CH₃CO⁺), which then acts as an electrophile in an intramolecular electrophilic aromatic substitution. byjus.com The reaction can yield a mixture of ortho- and para-acyl phenols. organic-chemistry.org For biphenylen-2-yl acetate, this would lead to the formation of 1-acetylbiphenylen-2-ol and 3-acetylbiphenylen-2-ol. The product ratio is often dependent on reaction conditions such as temperature and solvent polarity. byjus.com
Ring and Bond Cleavage: The biphenylene core contains a strained central four-membered ring, making it susceptible to cleavage under certain conditions. The central C-C bond strength is estimated to be significantly lower than that of a typical aryl-aryl bond. clasit.org Transition metals (e.g., rhodium, platinum, scandium) can insert into this strained bond via oxidative addition, forming metallocycle complexes. clasit.orgnih.gov This activation can lead to further functionalization or complete cleavage of the biphenylene skeleton. Recent studies have even shown C-C σ-bond activation at room temperature on copper surfaces. acs.org While the ester functionality would likely be affected by these harsh conditions, this pathway represents a fundamental reactivity of the underlying biphenylene scaffold. Additionally, the ether-like C-O bond can be cleaved under strongly acidic conditions (e.g., with HBr or HI), though this is a less common pathway for phenolic esters compared to alkyl ethers. wikipedia.org
Role of Aromaticity/Antiaromaticity in Governing Reactivity
According to Hückel's rule, a planar, cyclic, conjugated system with 4n π-electrons is considered antiaromatic and is energetically destabilized. chemrxiv.org The central cyclobutadiene-like ring in biphenylene contains 4 π-electrons, imparting significant antiaromatic character to the molecule's core. chemrxiv.orgresearchgate.net This inherent electronic strain and destabilization make biphenylene and its derivatives, including biphenylen-2-yl acetate, more reactive than comparable polycyclic aromatic hydrocarbons like naphthalene (B1677914) or biphenyl (B1667301), which are fully aromatic.
The presence of the antiaromatic core has several consequences for reactivity:
Enhanced Reactivity: The strain of the central ring provides a thermodynamic driving force for reactions that can alleviate this antiaromaticity. For instance, reactions involving the cleavage of the C-C bonds of the central ring are known, as this can lead to more stable, less strained products. acs.org
Modulated Aromaticity: The π-electrons in biphenylene are not uniformly delocalized as in purely aromatic systems. The outer benzene (B151609) rings are considered only weakly aromatic as a means to minimize the antiaromatic contribution from the central ring. acs.org This localization of π-electrons influences where electrophilic and nucleophilic attacks occur.
Unique Spectroscopic and Electronic Properties: The interplay between the aromatic and antiaromatic portions of the molecule gives biphenylene derivatives distinct electronic and photophysical properties, which can be modulated through chemical reactions. acs.org Studies have shown that the local (anti)aromatic character of each ring within the biphenylene system can be controlled and altered through specific reactions, such as photocyclization. acs.org
Control of Regio- and Stereoselectivity in Biphenylen-2-yl Acetate Chemistry
Controlling the outcome of chemical reactions on the biphenylene scaffold is crucial for the synthesis of well-defined functional molecules. The position of substitution (regioselectivity) and the spatial arrangement of the new bonds (stereoselectivity) are dictated by a combination of electronic and steric factors inherent to the biphenylen-2-yl acetate molecule and the reagents used.
The regioselectivity of reactions on biphenylen-2-yl acetate, particularly electrophilic aromatic substitution (EAS), is primarily directed by the electronic properties of the acetate substituent and the biphenylene nucleus itself.
Electronic Effects: The acetate group (-OAc) is an activating, ortho, para-director in electrophilic aromatic substitution. libretexts.org This is due to the lone pair of electrons on the adjacent oxygen atom, which can be donated into the aromatic ring through resonance. This donation increases the electron density at the positions ortho and para to the substituent, making them more nucleophilic and thus more susceptible to attack by electrophiles. youtube.comlibretexts.org
For biphenylen-2-yl acetate:
The oxygen atom of the acetate group is attached at the C2 position.
The ortho positions are C1 and C3.
The para position is C7 (across the fused ring system).
Therefore, electrophilic attack is predicted to occur preferentially at the C1, C3, and C7 positions. The resonance structures of the carbocation intermediate (the arenium ion) formed during the attack are more stabilized when the electrophile adds to these positions, as one resonance form allows the positive charge to be delocalized onto the electron-donating oxygen atom. libretexts.org
Steric Effects: Steric hindrance refers to the non-bonding interactions that arise when atoms or groups are forced into close proximity, leading to repulsion and an increase in energy. youtube.com In the case of biphenylen-2-yl acetate, steric factors can influence the ratio of ortho vs. para products.
The C1 position is adjacent to the bulky acetate group, which can sterically hinder the approach of a large electrophile.
The C3 position is also ortho but may be slightly less hindered than C1, depending on the conformation of the acetate group.
The C7 position is remote from the acetate group and is generally the most sterically accessible of the activated positions.
Consequently, for reactions involving bulky electrophiles, substitution at the C7 position is often favored over the more sterically crowded C1 and C3 positions.
The interplay of these effects is summarized in the table below.
| Position of Attack | Electronic Effect | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C1 (ortho) | Strongly Activated | High | Favored with small electrophiles, disfavored with bulky electrophiles. |
| C3 (ortho) | Strongly Activated | Moderate | Generally favored. |
| C7 (para) | Activated | Low | Often the major product, especially with bulky electrophiles. |
| Other Positions (e.g., C4, C5, C6, C8) | Not Activated (meta-like) | Variable | Minor products, if formed at all. |
While biphenylen-2-yl acetate itself is an achiral molecule, it can serve as a precursor for the synthesis of chiral derivatives. This is achieved through asymmetric induction, a process where a chiral influence (a catalyst, reagent, or auxiliary) directs a reaction to favor the formation of one enantiomer or diastereomer over another. chemrxiv.org
Creating Chiral Centers: One approach is to perform a reaction on a prochiral center within a biphenylene derivative. For example, the Sharpless Asymmetric Dihydroxylation allows for the enantioselective conversion of an alkene into a vicinal diol using a chiral ligand. organic-chemistry.orgwikipedia.org If biphenylen-2-yl acetate were modified to contain a vinyl group (e.g., at the C7 position), this reaction could be used to introduce two new stereocenters with high enantioselectivity, yielding a chiral diol derivative. The choice of chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL in AD-mix-α and AD-mix-β, respectively) dictates which enantiomer of the product is formed. wikipedia.org
Creating Axial Chirality: A more sophisticated strategy involves the creation of axial chirality. This type of stereoisomerism arises from hindered rotation around a single bond, and it is a hallmark of certain substituted biaryl compounds. nih.gov Recent advances have shown that it is possible to synthesize axially chiral polycyclic aromatic hydrocarbons (PAHs) starting from biphenylene precursors. acs.org In a notable example, a rhodium-catalyzed reaction between a substituted biphenylene and an alkyne proceeds via the regioselective cleavage of a sterically hindered C-C bond in the central ring. By using a chiral phosphine (B1218219) ligand, the subsequent cyclization can be controlled to produce axially chiral benzo[b]fluoranthene (B1141397) derivatives with exceptional enantiomeric excess (ee). acs.org
This demonstrates a powerful principle: the strained biphenylene core can be manipulated in an enantioselective manner to build complex, chiral architectures. The data below illustrates the high level of asymmetric induction achievable in such transformations.
| Biphenylene Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1-(2-Vinylphenyl)biphenylene | (R)-Segphos | (R)-Benzo[b]fluoranthene derivative | >99 | 98 | acs.org |
| 1-(2-Vinyl-4-methoxyphenyl)biphenylene | (R)-Segphos | (R)-Methoxy-substituted benzo[b]fluoranthene | 95 | >99 | acs.org |
| 1-(2-Vinylnaphthalen-1-yl)biphenylene | (R)-Segphos | (R)-Dibenzo[b,g]fluoranthene derivative | >99 | 99 | acs.org |
These examples, while not starting directly from biphenylen-2-yl acetate, establish the feasibility of using the biphenylene scaffold as a platform for high-fidelity asymmetric synthesis to generate novel chiral molecules.
Advanced Spectroscopic Characterization Techniques for Biphenylen 2 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of biphenylen-2-yl acetate (B1210297), offering a window into its complex electronic environment.
The ¹H NMR spectrum provides foundational information for the identification of the compound. Experimental data for biphenylen-2-yl acetate have been reported, confirming the presence of both the acetate and biphenylene (B1199973) moieties. In a deuterated chloroform (B151607) solvent, the acetate methyl protons appear as a sharp singlet, while the seven aromatic protons of the biphenylene core resonate as a complex multiplet. oup.com
The complexity of the aromatic region (δ 6.2-6.9 ppm) arises from the close chemical shifts of the seven non-equivalent protons and their spin-spin coupling, making a definitive assignment from the 1D spectrum alone challenging. For comparison, the related compound 2-acetoxy-3-bromobiphenylene shows a more resolved spectrum, with the H-1 proton appearing as a singlet at δ 6.48, illustrating the influence of substituents on the proton environment. oup.com
While specific experimental ¹³C NMR data for biphenylen-2-yl acetate is not widely published, the expected chemical shifts can be inferred from the parent biphenylene system and known substituent effects. The carbons of the aromatic rings in biphenylene derivatives typically resonate in the range of 120-150 ppm. libretexts.org The carbonyl carbon of the acetate group is expected to be the most downfield signal, generally appearing between 170-220 ppm. libretexts.org The methyl carbon of the acetate group would appear significantly upfield. The quaternary carbons in biphenylene are particularly sensitive to the system's unique ring currents. pnas.org
| Proton (¹H) | Observed Chemical Shift (δ ppm) * | Multiplicity |
| Acetate (CH₃) | 2.23 | Singlet (s) |
| Aromatic (Ar-H) | 6.2 - 6.9 | Multiplet (m) |
| ¹H NMR data recorded in CDCl₃. oup.com |
Interactive Data Table: Click on a row to highlight the corresponding structural component.
| Carbon (¹³C) | Expected Chemical Shift Range (δ ppm) | Notes |
| Acetate (C=O) | 170 - 180 | Carbonyl carbon, deshielded. |
| Aromatic (C-O) | 150 - 160 | Aromatic carbon bonded to the acetate oxygen. |
| Aromatic (C-H & C-q) | 115 - 155 | Complex region for the 11 other biphenylene carbons. |
| Acetate (CH₃) | 20 - 25 | Shielded methyl carbon. |
This table represents expected values based on general principles and data for related compounds.
Coupling constants (J-values) are critical for determining the relative positions of protons on the aromatic rings. Typical aromatic coupling constants are:
Resolving these couplings would be essential for assigning the specific resonances within the aromatic multiplet.
Given the signal overlap in the 1D ¹H NMR spectrum, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the connectivity between protons that are coupled to each other. It would be instrumental in tracing the proton-proton networks within each of the benzene (B151609) rings of the biphenylene system, helping to distinguish between adjacent (ortho-coupled) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the definitive assignment of each protonated carbon in the biphenylene skeleton by linking the proton shifts to the carbon shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the quaternary (non-protonated) carbons and for confirming the position of the acetate group by observing a correlation from the aromatic protons to the carbonyl carbon of the acetate group.
The biphenylene nucleus presents a fascinating case for NMR studies due to its unique electronic structure, which combines aromatic and antiaromatic characteristics. mdpi.com The system consists of two six-membered rings that exhibit diatropic (aromatic) ring currents, fused to a central four-membered ring that sustains a paratropic (antiaromatic) ring current. pnas.orgwikipedia.org
This composite magnetic environment significantly influences the chemical shifts of the aromatic protons and carbons. wikipedia.orgresearchgate.net
Diatropic Ring Current: The π-electrons in the six-membered rings, when placed in an external magnetic field, induce a local magnetic field. Protons on the exterior of these rings experience this induced field reinforcing the external field, leading to a deshielding effect (a downfield shift to higher ppm values) compared to non-aromatic alkenes. wikipedia.org
Computational studies, such as those using Nucleus-Independent Chemical Shift (NICS) calculations, confirm substantial shielding above the center of the benzene rings and moderate deshielding over the center of the four-membered ring. mdpi.com This complex interplay of ring currents is responsible for the specific chemical shifts observed in the NMR spectra of biphenylene and its derivatives, making NMR a sensitive probe of the system's aromaticity. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide complementary information to NMR by probing the vibrational modes of the molecule's functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Ester C=O | Stretch | 1735 - 1750 | Strong in IR |
| Ester C-O | Stretch | 1200 - 1300 (acyl-oxygen) | Strong in IR |
| Ester C-O | Stretch | 1000 - 1150 (alkyl-oxygen) | Strong in IR |
| Aromatic C=C | Stretch | 1450 - 1600 | Multiple bands in IR & Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak in IR |
| Aromatic C-H | Out-of-plane bend | 650 - 900 | Strong in IR, sensitive to substitution pattern |
| Methyl C-H | Stretch | 2850 - 3000 | Medium in IR & Raman |
This table represents expected vibrational frequencies based on general spectroscopic principles.
The most prominent band in the IR spectrum would be the strong carbonyl (C=O) stretch of the ester group. The exact position of this band can give clues about conjugation and the local electronic environment. The C-O stretching vibrations of the ester linkage would also produce strong, characteristic bands. The aromatic region would show several bands corresponding to C=C stretching within the biphenylene rings and C-H stretching and bending vibrations. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the aromatic rings.
Vibrational spectroscopy can also be used to investigate non-covalent interactions. For a planar, aromatic molecule like biphenylen-2-yl acetate, intermolecular π-π stacking is a potential interaction in the solid state or in concentrated solutions. Such interactions can perturb the vibrational modes of the aromatic rings.
Furthermore, the frequency of the ester's carbonyl (C=O) stretching vibration is known to be sensitive to its environment. Changes in solvent polarity or the formation of hydrogen bonds (if applicable with the solvent or other species) can cause shifts in the C=O band position. By performing concentration-dependent or solvent-dependent IR/Raman studies, one could probe these subtle molecular interactions and gain a deeper understanding of the supramolecular behavior of biphenylen-2-yl acetate.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of biphenylen-2-yl acetate, offering precise mass measurements that facilitate the determination of its elemental composition and the elucidation of its structure through fragmentation analysis.
HRMS provides the exact mass of the molecular ion, which is crucial for confirming the elemental formula of biphenylen-2-yl acetate (C₁₄H₁₀O₂). The high resolving power of HRMS allows for the differentiation between ions of the same nominal mass but different elemental compositions. The calculated exact mass for the molecular ion [M]⁺ of biphenylen-2-yl acetate is 210.06808 Da. nih.gov Experimental measurements that align closely with this theoretical value provide strong evidence for the assigned elemental formula, distinguishing it from other potential isobaric compounds.
Table 1: HRMS Data for Biphenylen-2-yl Acetate
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₂ | nih.gov |
| Calculated Exact Mass | 210.06808 Da | nih.gov |
| Monoisotopic Mass | 210.06808 Da | nih.gov |
This interactive table provides the fundamental mass spectrometry data for biphenylen-2-yl acetate.
In addition to exact mass determination, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps to confirm the structure of biphenylen-2-yl acetate. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes characteristic fragmentation, yielding smaller charged fragments.
A primary and highly characteristic fragmentation pathway for esters is the cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group. libretexts.org For biphenylen-2-yl acetate, a key fragmentation event is the loss of a neutral ketene (B1206846) molecule (H₂C=C=O, 42.01056 Da) via a McLafferty-type rearrangement or direct cleavage, leading to the formation of a biphenylen-2-ol radical cation at m/z 168.05751. youtube.comlibretexts.org Another significant fragmentation pathway involves the cleavage of the C-O bond to lose the acetyl group as an acylium ion (CH₃CO⁺) at m/z 43.01839, leaving a biphenyleneoxy radical, or the loss of the biphenyleneoxy group to form the acylium ion. The observation of these specific fragment ions, particularly the prominent peak corresponding to the loss of ketene, serves as strong evidence for the presence of the acetate ester functionality attached to the biphenylene core. libretexts.orglibretexts.org
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical insights into the electronic structure and photophysical properties of biphenylen-2-yl acetate. These methods probe the transitions between electronic energy levels within the molecule. youtube.comyoutube.com
The UV-Vis absorption spectrum of biphenylen-2-yl acetate is dominated by the electronic transitions of the biphenylene core, which acts as the primary chromophore. ufg.br Biphenylene itself exhibits a complex absorption spectrum with multiple bands in the UV region, corresponding to π→π* transitions. rsc.orgacs.org The introduction of the acetate substituent on the biphenylene ring perturbs the electronic structure of the parent chromophore. shivajicollege.ac.in
The spectrum of biphenylene is characterized by several absorption bands. The first band system, appearing at longer wavelengths (typically >330 nm), is vibronically allowed, while more intense absorptions occur at shorter wavelengths. rsc.orgcdnsciencepub.com These transitions are polarized along the short and long axes of the biphenylene molecule. In biphenylen-2-yl acetate, the oxygen atom of the acetate group acts as an auxochrome, influencing the energy of the molecular orbitals. Its non-bonding electrons can interact with the π-system of the biphenylene ring, potentially leading to shifts in the absorption maxima and changes in their intensities compared to unsubstituted biphenylene. shivajicollege.ac.in The electronic transitions are generally assigned as π→π* transitions, and the presence of the acetate group may also introduce low-intensity n→π* transitions associated with the carbonyl group. ufg.brresearchgate.net
The specific placement of the acetate group at the 2-position of the biphenylene ring directly influences its spectroscopic properties. The ester group is generally considered to be a weakly electron-withdrawing group, but the ether-like oxygen atom also possesses electron-donating resonance capabilities. This dual nature affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the biphenylene system.
This substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands relative to unsubstituted biphenylene. shivajicollege.ac.inyoutube.com The extent and direction of this shift depend on the nature of the electronic transition and the interaction with the solvent.
Fluorescence spectroscopy further probes the relationship between structure and electronic properties. Biphenylene itself is known for its anomalous fluorescence. rsc.org The emission properties of biphenylen-2-yl acetate, such as its quantum yield and emission wavelength, are sensitive to the substitution pattern. The acetate group can influence the de-excitation pathways of the excited state, affecting both radiative (fluorescence) and non-radiative decay processes. The resulting emission spectrum provides valuable information on the energy of the first excited singlet state (S₁) and the structural relaxation that occurs upon excitation. researchgate.net
Table 2: Spectroscopic Data for Biphenylene Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Key Transition Type |
| Biphenylene | ~250, ~350 | ~385 | π→π |
| Dibenzofuran-2-yl ethanoate | ~295 (shoulder), ~310 | Not Reported | n→π, π→π* |
This interactive table compares the spectroscopic properties of the core biphenylene structure with a related ester-substituted aromatic compound to illustrate electronic effects. rsc.orgresearchgate.net Data for biphenylen-2-yl acetate itself is not widely published, hence a related compound is used for context.
Theoretical and Computational Chemistry Approaches for Biphenylen 2 Yl Acetate Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state properties and equilibrium geometries of molecules like biphenylen-2-yl acetate (B1210297).
DFT calculations on related biphenyl (B1667301) derivatives have been successfully used to investigate key properties. For instance, studies on axially chiral biphenyls have employed the B3LYP/6-31G(d) level of theory to determine dipole moments, which are crucial for applications such as chiral dopants in liquid crystals. jcsp.org.pkjcsp.org.pk These studies have shown that conformational restriction, such as the introduction of a dioxolane or dithiolane bridge, can significantly impact the dipole moment. jcsp.org.pkjcsp.org.pk For biphenylen-2-yl acetate, DFT could similarly be used to predict its optimized geometry, bond lengths, bond angles, and the dihedral angle between the biphenylene (B1199973) and acetate moieties.
Furthermore, DFT is instrumental in understanding the electronic properties of larger systems containing the biphenylene core. For example, calculations on biphenylene networks have utilized the Perdew–Burke–Ernzerhof (PBE) scheme within the generalized gradient approximation (GGA) to explore how functionalization with hydrogen or halogens can tune the band gap over a wide range. nih.gov Such calculations could be adapted to biphenylen-2-yl acetate to understand how the acetate group influences the electronic properties of the biphenylene system.
Table 1: Representative DFT Functionals and Basis Sets for Biphenyl Systems
| Functional | Basis Set | Typical Applications |
| B3LYP | 6-31G(d) | Geometry optimization, dipole moment calculation jcsp.org.pkjcsp.org.pk |
| PBE | Plane-wave | Electronic properties of extended biphenylene networks nih.gov |
| ωB97XD | def2-tzvp | Investigating interactions with metal ions tandfonline.com |
| B3LYP | 6-311+G(d,p) | Bond lengths, angles, and torsion angles in substituted biphenyls nih.gov |
This table is generated based on methodologies reported for related biphenyl and biphenylene compounds.
Ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to highly accurate electronic structure determination. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide benchmark-quality results for smaller systems or be used to validate DFT findings.
For instance, ab initio calculations have been employed to study the mechanical and electronic properties of a hydrogenated-biphenylenemonolayer, revealing it to be an indirect bandgap semiconductor. elsevierpure.com These calculations provide a detailed understanding of the material's response to strain. elsevierpure.com In the context of biphenylen-2-yl acetate, high-level ab initio calculations could be used to precisely determine its ionization potential, electron affinity, and excitation energies, providing a detailed picture of its electronic behavior.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are key predictors of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). numberanalytics.com
FMO theory is particularly useful for understanding and predicting the outcomes of various chemical reactions, including pericyclic reactions like cycloadditions and electrocyclic reactions. wikipedia.orgnumberanalytics.com The interaction between the HOMO of one reactant and the LUMO of another can determine whether a reaction is thermally or photochemically allowed and can predict the stereochemical outcome. wikipedia.orgnumberanalytics.com
For biphenylen-2-yl acetate, FMO analysis, typically performed using data from DFT or ab initio calculations, would involve examining the energies and shapes of its HOMO and LUMO. This would provide insights into its potential reactivity in various chemical transformations. For example, in a reaction with an electrophile, the reaction would likely occur at the position on the biphenylene ring where the HOMO has the largest electron density. Conversely, in a reaction with a nucleophile, the attack would be directed towards the site with the highest LUMO coefficient. DFT studies on substituted biphenyls have calculated HOMO-LUMO gaps to assess electronic properties and reactivity. nih.gov
Table 2: Conceptual Application of FMO Theory to Biphenylen-2-yl Acetate
| Orbital | Role in Reaction | Predicted Reactivity |
| HOMO | Electron Donor | Site of electrophilic attack |
| LUMO | Electron Acceptor | Site of nucleophilic attack |
| HOMO-LUMO Gap | Electronic Excitability | Indicator of chemical stability and spectral properties |
This table illustrates the general principles of FMO theory as they would apply to the target compound.
Computational Reaction Mechanism Discovery and Transition State Analysis
Computational chemistry allows for the exploration of reaction pathways and the characterization of the transient species that are formed during a chemical transformation.
A potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecule as a function of its geometry. libretexts.orglongdom.org By mapping the PES for a chemical reaction, chemists can identify the most likely pathway from reactants to products, which corresponds to the path of minimum energy. wayne.edu
For transformations involving biphenylen-2-yl acetate, such as hydrolysis of the ester or electrophilic substitution on the aromatic ring, computational methods can be used to construct the relevant PES. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. libretexts.org The resulting surface reveals the energies of reactants, products, and any intermediates, as well as the energy barriers that must be overcome. wayne.edu Studies on the formation of the biphenylene network have utilized DFT to elucidate the reaction steps and energy profiles for key C-C bond-forming reactions. rsc.org
A key feature of a potential energy surface is the transition state, which is the highest energy point along the reaction pathway connecting reactants and products. libretexts.org The transition state represents a fleeting molecular configuration that cannot be isolated experimentally but is crucial for determining the rate of a reaction. youtube.com
Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving biphenylen-2-yl acetate. Frequency calculations are performed to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. wayne.edu Similarly, any intermediates, which are stable species that exist in valleys on the PES between transition states, can also be computationally characterized. For example, computational studies have been used to trap and observe the transition state of biphenyl rotation within a protein scaffold. bakerlab.org
Table 3: Computationally Characterized Species in a Hypothetical Reaction of Biphenylen-2-yl Acetate
| Species | Position on PES | Key Computational Characterization |
| Reactant | Local Minimum | Optimized geometry, zero imaginary frequencies |
| Intermediate | Local Minimum | Optimized geometry, zero imaginary frequencies |
| Transition State | Saddle Point | Optimized geometry, one imaginary frequency youtube.com |
| Product | Local Minimum | Optimized geometry, zero imaginary frequencies |
This table outlines the computational signatures of different species along a reaction coordinate.
Aromaticity, Antiaromaticity, and Electronic Delocalization Studies
The biphenylene core of biphenylen-2-yl acetate is a fascinating subject for studies of aromaticity due to its unique structure, which features two benzene (B151609) rings fused to a central four-membered ring. wikipedia.orgbeilstein-journals.org This arrangement leads to a complex interplay of aromatic and antiaromatic characteristics. umn.edu
To quantify the aromatic character of the rings within biphenylene and its derivatives, several computational indices are employed.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity, where a negative value inside a ring indicates aromaticity (diatropic ring current) and a positive value indicates antiaromaticity (paratropic ring current). NICS calculations for biphenylene typically show that the six-membered rings are aromatic, while the central four-membered ring is antiaromatic. beilstein-journals.orgumn.edu The substitution, such as with an acetate group, can modulate these values.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to or below 0 suggests a non-aromatic or antiaromatic character. For biphenylene, the HOMA values of the six-membered rings are lower than that of benzene, indicating reduced aromaticity. acs.org
Anisotropy of the Induced Current Density (ACID): This method provides a visualization of the electron delocalization pathways. For biphenylene-based systems, ACID calculations can illustrate how the ring currents navigate the molecule, confirming the diatropic currents in the benzene rings and the paratropic current in the central ring. acs.org
The following table presents typical calculated aromaticity indices for the parent biphenylene molecule, which serves as a fundamental model for understanding biphenylen-2-yl acetate.
| Ring | Aromaticity Index | Typical Calculated Value | Indication |
|---|---|---|---|
| Six-membered Ring | NICS(1)zz | -5 to -8 ppm | Aromatic |
| HOMA | ~0.8 - 0.9 | Weakly Aromatic | |
| Four-membered Ring | NICS(0) | +18 to +20 ppm | Antiaromatic |
| HOMA | ~ -1.5 to -2.0 | Antiaromatic |
Note: The exact values can vary depending on the computational method and basis set used. researchgate.net
The presence of the acetate group in biphenylen-2-yl acetate is expected to cause minor perturbations in these values, providing a quantitative measure of its electronic influence on the biphenylene core. mdpi.com
The electronic structure of biphenylene is fundamentally shaped by the fusion of two aromatic benzene rings with an antiaromatic cyclobutadiene (B73232) ring. wikipedia.orgumn.edu This fusion results in a planar molecule with significant strain and unusual electronic properties. beilstein-journals.org The π-electron system of biphenylene is delocalized over the entire molecule, but the presence of the 4nπ antiaromatic central ring disrupts the full delocalization that would be seen in an isomer like biphenyl. wikipedia.org
Computational studies, including DFT and ab initio methods, reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the molecule, with significant contributions from the atoms of the six-membered rings. The energy gap between the HOMO and LUMO in biphenylene is smaller than that of biphenyl, making it more reactive. mdpi.com
The introduction of an acetate substituent at the 2-position (biphenylen-2-yl acetate) further modifies the electronic landscape. The oxygen atoms of the acetate group have lone pairs of electrons that can interact with the π-system of the biphenylene core. This interaction can occur through resonance and inductive effects, altering the electron density distribution and the energies of the frontier molecular orbitals. These changes can, in turn, influence the molecule's chemical reactivity, photophysical properties, and interactions with other molecules.
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of systems at the atomic and molecular level over time.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve. rsc.org For a system containing biphenylen-2-yl acetate, MD simulations can be used to study its conformational dynamics, solvation, and interactions with other molecules or materials. For example, simulations can reveal how the acetate group rotates and flexes relative to the rigid biphenylene core in a solvent.
Recent MD studies on biphenylene networks (BPN), which are extended 2D structures of biphenylene, have investigated their mechanical properties and interactions with biological molecules like proteins. rsc.orgacs.org These simulations show that the unique ring structure of biphenylene leads to distinct mechanical behaviors compared to materials like graphene. rsc.org While biphenylen-2-yl acetate is a single molecule, these studies on extended systems provide valuable force field parameters and insights into the intermolecular forces involving the biphenylene moiety.
Monte Carlo (MC) simulations use random sampling to predict the properties of a system in thermodynamic equilibrium. This method is particularly useful for studying phenomena like the adsorption of molecules onto surfaces or the phase behavior of fluids. northwestern.eduosti.gov For biphenylen-2-yl acetate, Grand Canonical Monte Carlo (GCMC) simulations could be employed to predict its adsorption isotherm on various materials. northwestern.edu This is relevant for applications where the molecule might be used in sensors or separation processes. For instance, simulations could model how biphenylen-2-yl acetate molecules arrange themselves on a graphite (B72142) surface or within the pores of a metal-organic framework (MOF). rutgers.edu
Advanced Research Applications and Future Perspectives of Biphenylen 2 Yl Acetate
Exploration as Building Blocks in the Synthesis of Complex Organic Molecules
Biphenylen-2-yl acetate (B1210297) serves as a versatile precursor for the construction of more intricate organic structures. The biphenylene (B1199973) motif itself can act as a unique spacer or a rigid backbone in the architecture of larger, functional molecules. researchgate.netelsevierpure.com The acetate group at the 2-position provides a convenient handle for further chemical transformations, allowing for the introduction of diverse functionalities.
Research into the derivatization of related biphenylene compounds, such as 2-acetylbiphenylene, has demonstrated the feasibility of modifying this position to create a variety of structures. These transformations pave the way for the use of biphenylen-2-yl acetate in the synthesis of complex natural product analogs and other biologically active compounds. While direct, multi-step syntheses of complex natural products starting from biphenylen-2-yl acetate are still an emerging area, the foundational chemistry for its use as a strategic building block is well-established. nih.gov The development of new synthetic methods is expected to further expand its utility in this domain.
Role in the Development of Functional Materials
The inherent properties of the biphenylene core, such as its planarity and unique electronic characteristics, make it an attractive component for functional materials. Biphenylen-2-yl acetate can be envisioned as a key monomer or structural unit in the creation of novel polymers and advanced materials.
The incorporation of biphenyl (B1667301) groups into polymer backbones has been shown to enhance properties such as thermal stability and mechanical strength. researchgate.net Following this precedent, polymers derived from biphenylen-2-yl acetate are anticipated to exhibit interesting optical and electronic properties. Computational studies on biphenylene-based polymers suggest that these materials could possess semi-metallic or narrow-band-gap semiconducting characteristics, making them promising candidates for applications in electronics. researchgate.netrsc.orgcdu.edu.ua Furthermore, the biphenylene scaffold can serve as a rigid framework for the design of specialized ligands for catalysis and molecular recognition. elsevierpure.comnih.govchemrxiv.org
Development of Novel Methodologies for Selective Functionalization of Biphenylen-2-yl Acetate
The ability to selectively introduce functional groups onto the biphenylene core is crucial for harnessing its full potential. While the strained four-membered ring presents synthetic challenges, significant progress has been made in the selective functionalization of biphenylene and its derivatives.
Recent research has focused on transition metal-catalyzed C-H functionalization as a powerful tool for modifying the biphenylene skeleton. organic-chemistry.orgrsc.orgnih.gov Palladium-catalyzed reactions, for instance, have been employed for the acylation and alkylation of arenes, and similar strategies could be adapted for the selective functionalization of biphenylen-2-yl acetate. researchgate.net The development of directing groups that can guide a catalyst to a specific C-H bond on the biphenylene ring system is a key area of investigation. researchgate.net Such methodologies would allow for precise control over the substitution pattern, enabling the synthesis of a wide array of tailored biphenylene derivatives. Mechanochemical methods, such as ball milling, are also emerging as a sustainable approach for the functionalization of related heterocyclic compounds, which could potentially be applied to biphenylene systems. acs.orgacs.org
Integration of Chemoinformatics and Machine Learning for Accelerated Discovery
The vast chemical space of possible biphenylene derivatives necessitates efficient methods for predicting their properties and guiding synthetic efforts. Chemoinformatics and machine learning are proving to be invaluable tools in this endeavor. cdu.edu.uaresearchgate.netacs.org
By analyzing large datasets of chemical structures and their associated properties, machine learning models can be trained to predict the characteristics of new, unsynthesized biphenylene-based molecules. mdpi.comresearchgate.netresearchgate.netarxiv.org This predictive capability can significantly accelerate the discovery of materials with desired functionalities, such as specific electronic properties or binding affinities. arxiv.org For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of biphenylene derivatives with their biological activity, aiding in the design of new drug candidates. nih.gov These computational approaches, combined with high-throughput screening, will play a pivotal role in exploring the full potential of biphenylen-2-yl acetate and its derivatives. royalsocietypublishing.org
Addressing Challenges and Identifying Emerging Research Frontiers in Biphenylene Chemistry
Despite the significant progress, challenges remain in the field of biphenylene chemistry. The inherent ring strain of the biphenylene nucleus makes certain transformations difficult and can lead to undesired side reactions. Overcoming these synthetic hurdles is a primary focus of current research. The development of more robust and selective synthetic methods will be critical for the widespread application of biphenylene-based compounds. researchgate.net
Emerging frontiers in this area include the synthesis of two-dimensional biphenylene networks, which are predicted to have remarkable electronic and mechanical properties. bohrium.com The exploration of biphenylene derivatives in areas such as molecular electronics, sensing, and catalysis is also gaining momentum. As our understanding of the fundamental reactivity of the biphenylene core deepens and new synthetic tools become available, we can expect to see a surge in the development of innovative materials and molecules derived from versatile building blocks like biphenylen-2-yl acetate.
Q & A
Q. How can researchers determine the optimal molar ratio for co-crystallizing acetic acid with biphenylen-2-ol?
Q. What analytical methods are recommended to confirm the purity of biphenylen-2-ol derivatives?
Q. How can researchers quantify the acidity (pKa) of biphenylen-2-ol relative to acetic acid?
Methodological Answer:
- Perform potentiometric titration in aqueous or mixed solvents (e.g., water:ethanol) using standardized NaOH. Monitor pH shifts to determine equivalence points.
- Acetic acid (pKa ≈ 4.76) serves as a reference. Biphenylen-2-ol’s hydroxyl group is less acidic than phenol (pKa ≈ 10) due to resonance stabilization but more acidic than aliphatic alcohols .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for reaction intermediates involving acetic acid and biphenylen-2-ol be resolved?
Methodological Answer:
- Cross-validate using complementary techniques:
Q. What strategies optimize the synthesis of biphenylen-2-ol derivatives via metal-catalyzed coupling?
Methodological Answer:
- Use Suzuki-Miyaura coupling with biphenylen-2-ol boronic esters and aryl halides. Optimize catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol).
- Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via column chromatography. Characterize using XRD for regioselectivity analysis .
Q. How do substituents on biphenylen-2-ol influence its electronic properties in supramolecular assemblies?
Methodological Answer:
- Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.
- Analyze π-π stacking interactions via UV-vis spectroscopy and cyclic voltammetry.
- Computational modeling (DFT) predicts HOMO/LUMO levels and charge distribution .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points of acetic acid-biphenylen-2-ol co-crystals?
Methodological Answer:
- Compare differential scanning calorimetry (DSC) data with computational predictions (e.g., using Materials Studio software).
- Consider polymorphism: Anneal samples at varying temperatures and re-analyze XRD patterns.
- Validate purity via elemental analysis (C, H, O %), ensuring stoichiometric alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
